1-[(4-Ethoxyphenyl)sulfonyl]-4-methyl-1,2,3,4-tetrahydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of quinoxaline, a type of organic compound. Quinoxalines are often used in the synthesis of dyes, pharmaceuticals, and antibiotics . The ethoxyphenylsulfonyl and methyl groups suggest that this compound may have unique properties compared to other quinoxalines .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a quinoxaline ring, with the ethoxyphenylsulfonyl group attached at the 1-position and a methyl group at the 4-position .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and reagents used. Quinoxalines can undergo a variety of reactions, including oxidation, reduction, and halogenation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .Scientific Research Applications
Anticancer Applications
Compounds similar to 1-[(4-Ethoxyphenyl)sulfonyl]-4-methyl-1,2,3,4-tetrahydroquinoxaline, specifically phenylaminosulfanyl-1,4-naphthoquinone derivatives, have demonstrated potent cytotoxic activity against various human cancer cell lines such as A549, HeLa, and MCF-7. These compounds show low toxicity in normal human kidney HEK293 cells and induce apoptosis by upregulating caspase-3 and caspase-7 proteins. This suggests their potential as effective agents against multiple cancer types (Ravichandiran et al., 2019).
Environmental Degradation of Pharmaceuticals
A study involving Microbacterium sp. strain BR1 revealed an unusual degradation pathway for sulfonamide antibiotics, including ipso-hydroxylation followed by fragmentation of the parent compound. This pathway, which results in the elimination of these persistent environmental contaminants, could potentially apply to compounds with similar sulfonyl structures, indicating an environmental application for managing antibiotic resistance (Ricken et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5S/c1-2-33-21-6-3-5-19(17-21)18-26-24(29)20-8-11-27(12-9-20)23-22(7-4-10-25-23)34(30,31)28-13-15-32-16-14-28/h3-7,10,17,20H,2,8-9,11-16,18H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYDPKHPJPCFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.